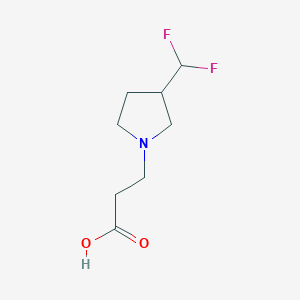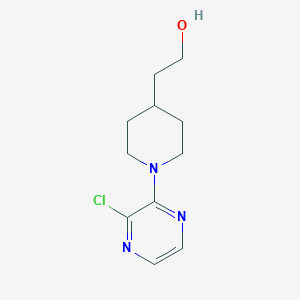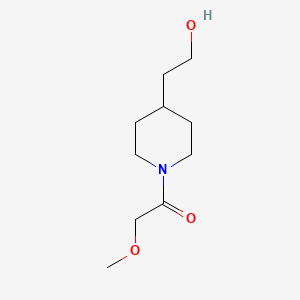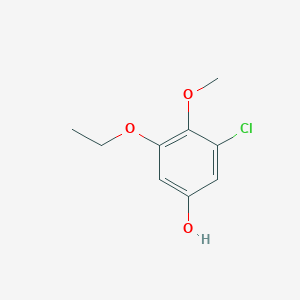
3-Chlor-5-ethoxy-4-methoxyphenol
Übersicht
Beschreibung
3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-ethoxy-4-methoxyphenol is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-5-ethoxy-4-methoxyphenol is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Naturprodukten
Phenolderivate wie 3-Chlor-5-ethoxy-4-methoxyphenol haben ein hohes Potenzial als Bausteine für die Synthese von bioaktiven Naturprodukten . Diese Verbindungen können verwendet werden, um komplexe Moleküle mit funktionellen Gruppen wie Estern, Nitrilen und Halogenen zu erzeugen, die bestimmte Eigenschaften verleihen .
Herstellung von leitfähigen Polymeren
This compound kann bei der Herstellung von leitfähigen Polymeren eingesetzt werden . Diese Polymere haben eine breite Palette von Anwendungen, unter anderem in der Elektronikindustrie für Geräte wie organische Leuchtdioden (OLEDs) und Solarzellen .
Kunststoffindustrie
Diese Verbindung wird aufgrund ihrer Fähigkeit, die thermische Stabilität und Flammschutzfähigkeit dieser Materialien zu verbessern, häufig bei der Herstellung von Kunststoffen verwendet . Sie kann als Additiv verwendet werden, um die Eigenschaften des Kunststoffs zu verbessern .
Klebstoffe und Beschichtungen
This compound wird bei der Herstellung von Klebstoffen und Beschichtungen verwendet . Es kann die thermische Stabilität und Flammschutzfähigkeit dieser Materialien verbessern und sie so haltbarer und langlebiger machen .
Antioxidantien
m-Aryloxyphenole, eine Gruppe, zu der auch this compound gehört, besitzen potenzielle biologische Aktivitäten, darunter die Wirkung als Antioxidantien . Sie können dazu beitragen, Zellen vor Schäden durch freie Radikale zu schützen .
UV-Absorber
Diese Verbindungen können auch als UV-Absorber wirken . Dadurch sind sie in Produkten wie Sonnenschutzmitteln und Kunststoffen nützlich, die einen Schutz vor UV-Strahlung benötigen .
Flammschutzmittel
This compound kann als Flammschutzmittel eingesetzt werden . Es kann dazu beitragen, die Ausbreitung von Feuer in Materialien wie Textilien und Kunststoffen zu verhindern oder zu verlangsamen .
Potenzielle Antitumor- und Entzündungshemmende Wirkungen
Untersuchungen haben ergeben, dass m-Aryloxyphenole potenzielle Antitumor- und Entzündungshemmende Wirkungen besitzen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden könnte .
Safety and Hazards
Zukünftige Richtungen
Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Wirkmechanismus
Target of Action
3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .
Pharmacokinetics
The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .
Result of Action
The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .
Biochemische Analyse
Biochemical Properties
3-Chloro-5-ethoxy-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 3-Chloro-5-ethoxy-4-methoxyphenol can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Cellular Effects
The effects of 3-Chloro-5-ethoxy-4-methoxyphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, 3-Chloro-5-ethoxy-4-methoxyphenol can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-Chloro-5-ethoxy-4-methoxyphenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, 3-Chloro-5-ethoxy-4-methoxyphenol can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-5-ethoxy-4-methoxyphenol over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-Chloro-5-ethoxy-4-methoxyphenol can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are often dose-dependent and can vary based on the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-5-ethoxy-4-methoxyphenol vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to emerge. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Chloro-5-ethoxy-4-methoxyphenol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the aromatic ring, leading to the formation of more polar metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of 3-Chloro-5-ethoxy-4-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported into cells via organic anion transporters, which facilitate its uptake into the cytoplasm . Once inside the cell, 3-Chloro-5-ethoxy-4-methoxyphenol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-Chloro-5-ethoxy-4-methoxyphenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDLLOWKAXJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



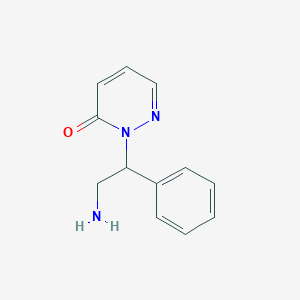
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)
![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
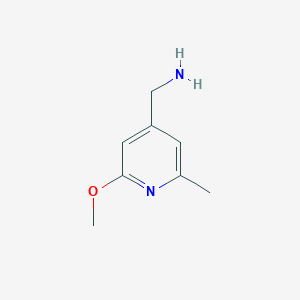
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)



